molecular formula C8H12O3 B120234 Methyl 4-oxocyclohexanecarboxylate CAS No. 6297-22-9

Methyl 4-oxocyclohexanecarboxylate

Cat. No.: B120234
CAS No.: 6297-22-9
M. Wt: 156.18 g/mol
InChI Key: BLYKGTCYDJZLFB-UHFFFAOYSA-N
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Description

Methyl 4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the oxidation of methyl 4-hydroxycyclohexanecarboxylate using pyridinium chlorochromate (PCC) in dichloromethane. The reaction is carried out at room temperature, and the product is obtained after stirring the mixture overnight .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes typically employ oxidizing agents such as PCC or other chromium-based reagents to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-oxocyclohexanecarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 4-oxocyclohexanecarboxylate involves its reactivity as an ester and ketone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Methyl 4-oxocyclohexanecarboxylate can be compared with other similar compounds, such as:

  • Methyl 4-ketocyclohexanecarboxylate
  • Cyclohexanecarboxylic acid, 4-oxo-, methyl ester
  • 4-(Methoxycarbonyl)cyclohexanone

These compounds share similar structural features and reactivity but may differ in their specific applications and reaction conditions. This compound is unique in its versatility and wide range of applications in various fields .

Properties

IUPAC Name

methyl 4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYKGTCYDJZLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280517
Record name methyl 4-oxocyclohexanecarboxylate
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Molecular Weight

156.18 g/mol
Source PubChem
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CAS No.

6297-22-9
Record name Methyl 4-oxocyclohexanecarboxylate
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Record name NSC 17321
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Record name 6297-22-9
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Record name methyl 4-oxocyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

One mole of methyl 4-hydroxybenzoate was reacted with two moles of hydrogen in the presence of 5% palladium-carbon catalyst. This reaction was carried out in isoproyl alcohol at a temperature of 170°-180° C. and a hydrogen pressure of 20-40 kg/cm2. After the reaction mixture was filtered to recover the catalyst therefrom, the filtrate was distilled to obtain cyclohexanone-4-carboxylic acid methyl ester as the distillate at 140° C./20 mmHg.
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Synthesis routes and methods II

Procedure details

The epoxides used as the starting materials in the general process described above can be obtained from available starting materials using an appropriate series of reactions. Thus, methyl 4-hydroxybenzoate is hydrogenated using 5% rhodium on alumina as catalyst to give methyl 4-hydroxycyclohexanecarboxylate. This is then oxidized with pyridinium chlorochromate resulting in methyl 4-oxocyclohexanecarboxylate. The 2-carbon homologation of methyl 4-oxocyclohexanecarboxylate to give methyl 4-(oxoethylidene)cyclohexanecarboxylate is carried out using the method developed by A. I. Meyers. Acetaldehyde t-butylimine is metalated with lithium diisopropylamide and then treated with diethyl chlorophosphate to provide the lithioeneaminephosphonate. Addition of methyl 4-oxocyclohexanecarboxylate and subsequent acid hydrolysis gives methyl 4-(oxoethylidene)cyclohexanecarboxylate. The reduction of this oxoethylidene compound with sodium borohydride gives methyl 4-(2-hydroxyethylidene)cyclohexanecarboxylate.
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Synthesis routes and methods III

Procedure details

A 55 g (0.2 mole) portion of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is dissolved in 240 ml DMF and to this is added 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water, under nitrogen. This mixture is heated to reflux and maintained for 48 hours, under nitrogen. The reaction is then stripped to dryness under reduced pressure, the residue added to water and the crude product extracted into dichloromethane (3×100 ml). The combined extracts are dried over MgSO4 and stripped to dryness, giving a yellow oil. This crude product is vacuum-distilled to obtain methyl 4-oxocyclohexane-1-carboxylate (b.p. 82°-108° C. at 1.0 mm Hg) which is used directly in the next step.
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Q & A

Q1: What is the significance of enantioselective synthesis in the context of (–)-compactin?

A1: (–)-Compactin is a biologically active compound that exhibits cholesterol-lowering properties. Enantioselective synthesis, as described in the research using methyl 4-oxocyclohexanecarboxylate, [, ] is crucial because it allows for the specific creation of the desired enantiomer of the hexahydronaphthalene nucleus. This is important because different enantiomers of a molecule can have drastically different biological activities. In the case of pharmaceuticals like (–)-compactin, ensuring the synthesis of the correct enantiomer is essential for efficacy and safety.

Q2: How does 2-(3-Nitropropyl)-1,3-dioxolane function as a "four-carbon bifunctional annelating agent" in this synthesis?

A2: 2-(3-Nitropropyl)-1,3-dioxolane plays a crucial role in constructing the hexahydronaphthalene core. [, ] This reagent is considered "bifunctional" due to the presence of two reactive sites: the nitro group and the cyclic acetal (1,3-dioxolane). This allows it to react with this compound, forming a new ring and introducing the four-carbon chain needed to build the target structure.

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